

"4-(4-Benzylpiperazin-1-yl)benzaldehyde"

physical appearance

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Compound of Interest

Compound Name: 4-(4-Benzylpiperazin-1-yl)benzaldehyde

Cat. No.: B060489

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An In-depth Technical Guide to the Physicochemical Characterization of **4-(4-Benzylpiperazin-1-yl)benzaldehyde**

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of **4-(4-Benzylpiperazin-1-yl)benzaldehyde** (CAS No. 166438-88-6), a key intermediate in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's physical appearance, empirical data, and the analytical methodologies required for its unambiguous identification and quality control. The guide emphasizes the rationale behind protocol selection, ensuring a self-validating system for characterization that aligns with modern standards of scientific integrity.

Introduction and Molecular Overview

4-(4-Benzylpiperazin-1-yl)benzaldehyde is a substituted benzaldehyde derivative incorporating a benzylpiperazine moiety. This structural motif is common in a variety of pharmacologically active agents, making this compound a valuable building block in medicinal chemistry. Its structure combines the reactive aldehyde group, a key handle for further synthetic transformations, with the benzylpiperazine scaffold known for its interaction with various biological targets. An accurate assessment of its physical and chemical properties is the foundational step for its use in any research or development pipeline.

The compound's identity is established by its unique CAS number, 166438-88-6.[\[1\]](#)[\[2\]](#)[\[3\]](#) A thorough characterization is paramount to ensure the integrity of subsequent experimental work, as impurities or misidentification can have profound consequences on research outcomes.

Physicochemical Properties

The intrinsic properties of a compound dictate its handling, storage, and application. For **4-(4-Benzylpiperazin-1-yl)benzaldehyde**, the available data points to a stable, solid material under standard laboratory conditions.

Physical Appearance and Empirical Data

The compound is typically supplied as a solid.[\[4\]](#) While specific color data is not consistently reported for this exact molecule, related N-substituted benzaldehyde compounds are often described as yellow solids.[\[5\]](#) The parent molecule, benzaldehyde, is a colorless to yellowish liquid that can oxidize in the air.[\[6\]](#) Therefore, visual inspection for a uniform, crystalline solid, free of discoloration or oily residues, serves as a preliminary quality check.

A summary of its core physicochemical data is presented below.

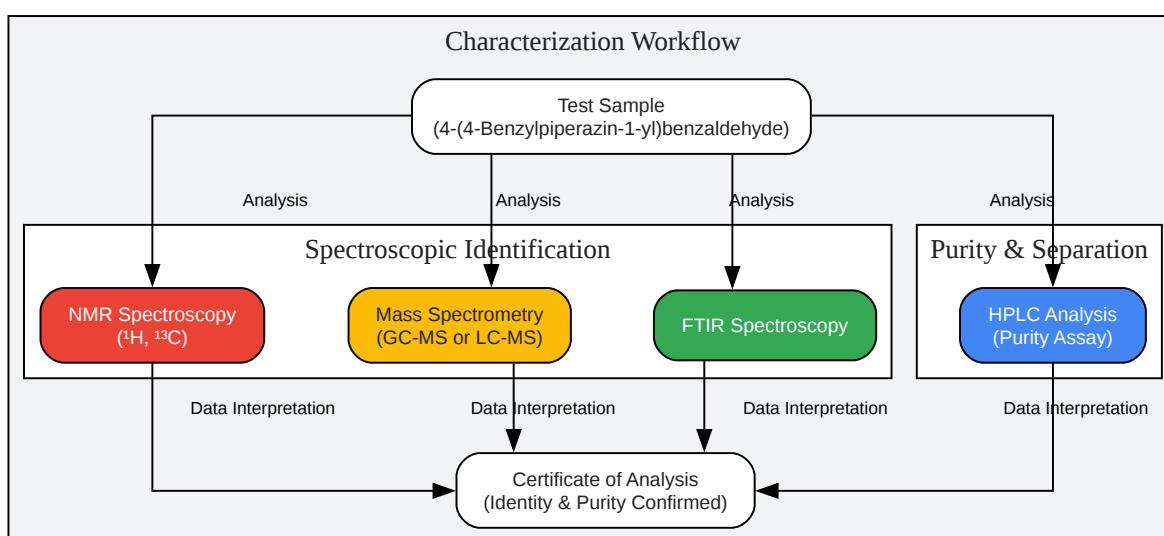
Property	Value	Source(s)
CAS Number	166438-88-6	[1] [2]
Molecular Formula	C ₁₈ H ₂₀ N ₂ O	[1] [4]
Molecular Weight	280.36 g/mol	[4]
Physical Form	Solid	[4]
Melting Point	73-75 °C	[1]
Storage Class	Combustible Solid	

Expert Insight: The melting point is a critical indicator of purity. A sharp melting range, as cited (73-75 °C), typically suggests high purity.[\[1\]](#) A broader range or a depressed melting point would indicate the presence of impurities, necessitating further purification.

Analytical Characterization: A Self-Validating Workflow

Confirming the identity and purity of **4-(4-Benzylpiperazin-1-yl)benzaldehyde** requires a multi-technique analytical approach. Each technique provides orthogonal data, and together they create a robust, self-validating characterization package. Modern analytical chemistry provides a suite of tools for the comprehensive identification of organic compounds.^[7]

The following workflow is recommended for full characterization.



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Caption: Recommended workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ^1H and ^{13}C NMR should be performed.

Experimental Protocol (^1H NMR):

- Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- Data Analysis: Integrate the signals and analyze the chemical shifts (δ) and coupling constants (J).

Expected ^1H NMR Spectral Features:

- Aldehyde Proton (CHO): A singlet peak at ~9.7-10.0 ppm. This is a highly diagnostic signal. [8]
- Aromatic Protons: Signals between ~7.0-8.0 ppm. The benzaldehyde ring will show a distinct AA'BB' or doublet of doublets pattern, while the benzyl group protons will also appear in this region.
- Benzyl Protons (- $\text{CH}_2\text{-Ph}$): A singlet at approximately 3.5 ppm.
- Piperazine Protons: Multiple signals, likely triplets or multiplets, in the ~2.4-3.4 ppm range, integrating to 8 protons.[8]

Causality: The choice of solvent (e.g., CDCl_3) is based on its ability to dissolve the analyte without interfering with its signals. The distinct chemical shifts are a direct result of the electronic environment of each proton, providing a unique fingerprint of the molecular structure.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile, thermally stable compounds like this.[9]

Experimental Protocol (GC-MS):

- Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
- Injection: Inject a small volume (e.g., 1 μL) into the GC-MS system.

- Separation & Ionization: The compound is separated on a capillary column and then ionized, typically by Electron Ionization (EI).
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M^+) and key fragment ions.

Expected Mass Spectral Features:

- Molecular Ion (M^+): A peak at m/z 280, corresponding to the molecular weight of $C_{18}H_{20}N_2O$.
- Key Fragments:
 - m/z 105: Loss of the benzylpiperazine group, leaving the $[C_6H_5CHO]^+$ fragment.
 - m/z 91: The tropylium ion $[C_7H_7]^+$, characteristic of a benzyl group.
 - m/z 77: The phenyl cation $[C_6H_5]^+$, a common fragment from benzaldehyde derivatives.
[\[10\]](#)

Trustworthiness: The combination of a specific retention time from the GC and a unique mass fragmentation pattern from the MS provides a high degree of confidence in the compound's identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying key functional groups within a molecule.

Experimental Protocol (ATR-FTIR):

- Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Acquisition: Collect the spectrum, typically over a range of $4000-400\text{ cm}^{-1}$.
- Data Analysis: Identify characteristic absorption bands.

Expected FTIR Absorption Bands:

- C=O Stretch (Aldehyde): A strong, sharp peak around $1700\text{-}1705\text{ cm}^{-1}$. The absence of this peak is a clear indicator that the aldehyde group is not present.[11]
- C-H Stretch (Aromatic): Peaks just above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Peaks just below 3000 cm^{-1} .
- C-N Stretch: Bands in the $1200\text{-}1350\text{ cm}^{-1}$ region.

Causality: The vibrational frequencies of chemical bonds are specific to the atoms involved and the bond type (single, double, triple). FTIR measures the absorption of infrared light at these specific frequencies, allowing for the direct identification of functional groups.

Handling, Storage, and Stability

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. As a combustible solid, it should be kept clear of ignition sources.

Stability: Like many benzaldehyde derivatives, this compound may be susceptible to oxidation, where the aldehyde group is converted to a carboxylic acid.[6] This degradation can be monitored by FTIR (disappearance of the $\sim 1700\text{ cm}^{-1}$ peak and appearance of a broad O-H stretch around 3000 cm^{-1}) or HPLC. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maximize shelf life.

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Phone: (601) 213-4426

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